molecular formula C19H23N7O B2470087 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920178-20-7

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2470087
CAS No.: 920178-20-7
M. Wt: 365.441
InChI Key: YPKAJYUILURLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to a class of compounds based on a [1,2,3]triazolo[4,5-d]pyrimidine core, which is known to exhibit potent biological activity. Structurally related compounds featuring the 7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine scaffold have been identified and investigated as potent inhibitors of key cellular kinases, most notably the mammalian target of rapamycin (mTOR) and PI3 kinases . These kinases are critical signaling proteins in pathways that regulate cell growth, proliferation, and survival, making them prominent targets in oncology and other disease areas. The specific substitution at the 3-position of the triazole ring with a p-tolyl group, combined with the butanoyl piperazine moiety, defines the unique properties of this molecule. Researchers can utilize this compound as a key intermediate or a reference standard in the development of novel therapeutic agents, particularly for investigating kinase signaling pathways and their role in disease models. This product is intended For Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic use.

Properties

IUPAC Name

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-3-4-16(27)24-9-11-25(12-10-24)18-17-19(21-13-20-18)26(23-22-17)15-7-5-14(2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKAJYUILURLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit inhibitory activity against certain enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A)

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. For example, it has been found to bind to certain enzymes, leading to their inhibition. This can result in changes in gene expression and other downstream effects. The exact details of these interactions and their consequences are complex and depend on a variety of factors, including the specific biochemical and cellular context.

Biological Activity

The compound 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a novel heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N7OC_{24}H_{25}N_7O, with a molecular weight of 443.5 g/mol. Its structure features a triazolo-pyrimidine core linked to a piperazine moiety and a butanone group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC24H25N7O
Molecular Weight443.5 g/mol
CAS Number920225-82-7

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising activity against:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

Table 1: Cytotoxicity Results

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The above results indicate that the compound exhibits significant cytotoxicity, particularly towards A549 cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve inhibition of specific kinases, particularly c-Met kinase. The binding affinity of the compound to the ATP-binding site of c-Met was evaluated using molecular docking studies, revealing a strong interaction that could inhibit tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the triazolo-pyrimidine core and piperazine ring can significantly affect biological activity. For instance:

  • Substituents on the piperazine ring enhance binding affinity.
  • The presence of aromatic groups increases cytotoxicity.

These findings highlight the importance of structural modifications in optimizing the biological activity of triazolo-pyrimidine derivatives .

Case Study 1: Anticancer Activity

In a recent study, various derivatives of triazolo-pyrimidines were synthesized and tested for their anticancer properties. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutics like Foretinib, demonstrating its potential for further development as a therapeutic agent .

Case Study 2: In Vivo Efficacy

In vivo studies using animal models have shown that compounds similar to This compound can significantly reduce tumor size and improve survival rates in treated subjects compared to controls .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of triazolo-pyrimidine derivatives typically involves multi-step reactions. For example:

  • Step 1: Condensation of substituted pyrimidine precursors with triazole-forming agents (e.g., via Huisgen cycloaddition or diazotization).
  • Step 2: Piperazine coupling using nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (N₂ atmosphere) .
  • Step 3: Ketone functionalization via Friedel-Crafts acylation or Grignard reactions.

Key factors affecting yield include temperature control (e.g., avoiding thermal degradation above 150°C) and catalyst selection (e.g., Pd catalysts for coupling steps). For analogous compounds, yields range from 40–70% depending on steric hindrance .

Q. How can researchers characterize the molecular structure of this compound, and what analytical techniques are critical for validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns on the triazolo-pyrimidine core and piperazine linkage. For example, aromatic protons in the p-tolyl group resonate at δ 7.2–7.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ ion for C₂₁H₂₅N₇O).
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as seen in structurally similar triazolo-pyrimidines .

Advanced Research Questions

Q. How does structural modification of the p-tolyl group or piperazine moiety impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies on analogous compounds reveal:

Modification Biological Impact Example Data
p-Tolyl → 4-Fluorophenyl Increased kinase inhibition (IC₅₀ reduced by 2–3×) due to enhanced electronegativity IC₅₀: 12 nM vs. 28 nM (wild type)
Piperazine → Azetidine Alters binding kinetics (kₐ₆₋ₒₙ improved by 1.5×) but reduces solubility LogP: 2.8 vs. 1.9

Experimental Design:

  • Use in vitro kinase assays (e.g., ADP-Glo™) to quantify inhibition.
  • Perform molecular dynamics simulations to assess binding pocket interactions.

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for triazolo-pyrimidine derivatives?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Standardized Assay Conditions: Use consistent cell lines (e.g., HEK293 for kinase studies) and ATP concentrations (1–10 µM) .
  • Counter-Screening: Test against related targets (e.g., PIM-1 vs. CDK2 kinases) to confirm selectivity.
  • Dose-Response Analysis: Generate full dose curves (e.g., 0.1–100 µM) to calculate accurate EC₅₀/IC₅₀ values .

Q. How can computational methods like DFT or molecular docking guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate thermodynamic stability (ΔG of formation) and electron density maps to predict reactive sites. For example, the HOMO-LUMO gap (~4.5 eV) indicates moderate redox stability .
  • Molecular Docking (AutoDock Vina): Simulate binding to target proteins (e.g., EGFR kinase) and prioritize substituents with high docking scores (>−9.0 kcal/mol) .

Q. What are the best practices for assessing environmental fate and ecotoxicity of this compound in long-term studies?

Methodological Answer: Adopt protocols from environmental chemistry frameworks like Project INCHEMBIOL:

  • Phase 1 (Lab): Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 7.4, 25°C).
  • Phase 2 (Field): Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS .
  • Data Integration: Use QSAR models to predict biodegradation pathways and ecological risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.